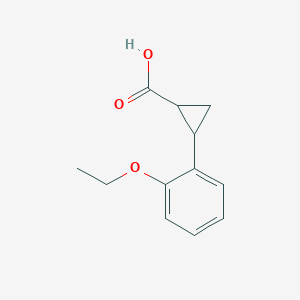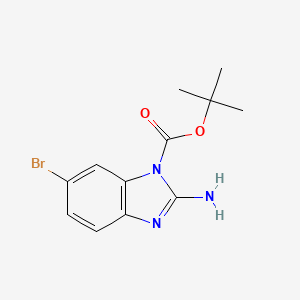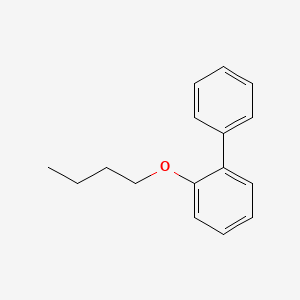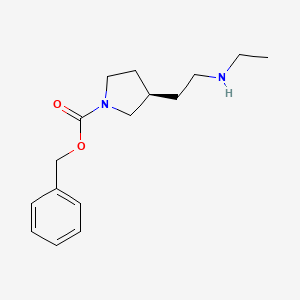
(R)-benzyl 3-(2-(ethylamino)ethyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-benzyl 3-(2-(ethylamino)ethyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine carboxylates
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl 3-(2-(ethylamino)ethyl)pyrrolidine-1-carboxylate typically involves the reaction of ®-pyrrolidine-1-carboxylic acid with benzyl bromide and ethylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
In an industrial setting, the production of ®-benzyl 3-(2-(ethylamino)ethyl)pyrrolidine-1-carboxylate may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. Flow chemistry allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-benzyl 3-(2-(ethylamino)ethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethylamino groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or organic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-benzyl 3-(2-(ethylamino)ethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, ®-benzyl 3-(2-(ethylamino)ethyl)pyrrolidine-1-carboxylate is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various applications, including the synthesis of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of ®-benzyl 3-(2-(ethylamino)ethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(S)-benzyl 3-(2-(ethylamino)ethyl)pyrrolidine-1-carboxylate: The enantiomer of the compound, which may exhibit different biological activities and properties.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: A structurally similar compound with different functional groups.
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Another compound with a pyrrolidine core but different substituents.
Uniqueness
®-benzyl 3-(2-(ethylamino)ethyl)pyrrolidine-1-carboxylate is unique due to its specific chiral configuration and the presence of both benzyl and ethylamino groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C16H24N2O2 |
|---|---|
Peso molecular |
276.37 g/mol |
Nombre IUPAC |
benzyl (3R)-3-[2-(ethylamino)ethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-2-17-10-8-14-9-11-18(12-14)16(19)20-13-15-6-4-3-5-7-15/h3-7,14,17H,2,8-13H2,1H3/t14-/m1/s1 |
Clave InChI |
YDFFNPTXEMGHBJ-CQSZACIVSA-N |
SMILES isomérico |
CCNCC[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CCNCCC1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


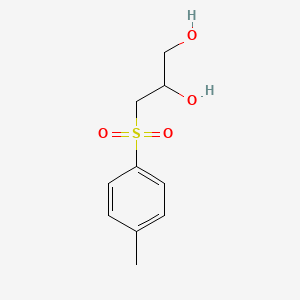
![1-[2-(Methylsulfanyl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B13944349.png)
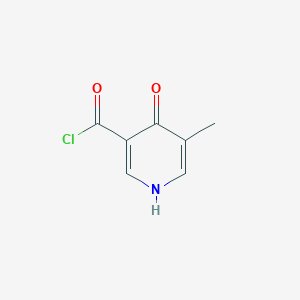
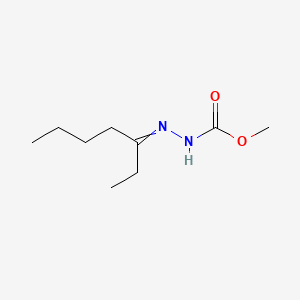

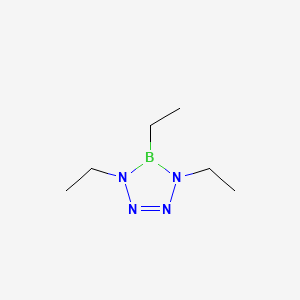
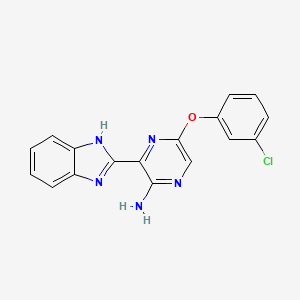
![6-[3-(2-Methyl-2H-1,3-benzodioxol-2-yl)propyl]oxan-2-ol](/img/structure/B13944391.png)

